molecular formula C15H13NO B6149599 2-(1-phenylethoxy)benzonitrile CAS No. 1021148-12-8

2-(1-phenylethoxy)benzonitrile

Cat. No.: B6149599
CAS No.: 1021148-12-8
M. Wt: 223.3
InChI Key:
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Description

2-(1-Phenylethoxy)benzonitrile is an organic compound with the molecular formula C15H13NO It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 1-phenylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-phenylethoxy)benzonitrile typically involves the condensation of 1-phenylethyl alcohol with 2-cyanophenol. This reaction can be mediated by triphenylphosphine and diisopropyl azodicarboxylate (DIAD) under mild conditions . The reaction mixture is subjected to silica gel column chromatography using ethyl acetate/hexane to isolate the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent systems, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Phenylethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylethoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation under acidic conditions.

Major Products:

    Oxidation: Formation of 2-(1-phenylethoxy)benzoic acid.

    Reduction: Formation of 2-(1-phenylethoxy)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(1-Phenylethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-phenylethoxy)benzonitrile largely depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would vary based on the specific context of its use.

Comparison with Similar Compounds

    2-Hydroxybenzonitrile:

    4-Cyanophenol: Another nitrile derivative with applications in organic synthesis.

    2-(2-Oxo-2-phenylethoxy)benzonitrile: A related compound with a ketone functional group.

Uniqueness: 2-(1-phenylethoxy)benzonitrile is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications. Its phenylethoxy group provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1021148-12-8

Molecular Formula

C15H13NO

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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